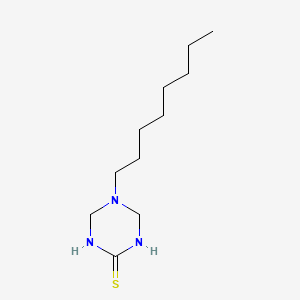

5-Octyl-1,3,5-triazinane-2-thione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-octyl-1,3,5-triazinane-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3S/c1-2-3-4-5-6-7-8-14-9-12-11(15)13-10-14/h2-10H2,1H3,(H2,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZSFUAFZXTUTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1CNC(=S)NC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53517-96-7 | |

| Record name | 5-octyl-1,3,5-triazinane-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3,5 Triazinane 2 Thiones and Derivatives

Multi-Component Reaction (MCR) Strategies

Multi-component reactions are efficient synthetic strategies that allow for the construction of complex molecules, such as the 1,3,5-triazinane-2-thione (B1225330) core, in a single step from three or more starting materials.

A well-established method for synthesizing 5-substituted 1,3,5-triazinane-2-thiones is the three-component condensation of thiourea (B124793), formaldehyde (B43269), and a primary amine. researchgate.netresearchgate.netrsc.org This reaction, often referred to as aminomethylation, provides a direct route to the desired heterocyclic system. researchgate.net In the case of 5-octyl-1,3,5-triazinane-2-thione, the primary amine used would be octylamine (B49996). The general reaction involves the condensation of these three components to form the hexahydro-1,3,5-triazine ring with a thione group at the 2-position and the octyl group at the 5-position. sigmaaldrich.combohrium.com

The reaction between thiourea, formaldehyde, and simplest aliphatic diamines has also been studied, leading to the formation of bis(1,3,5-triazinane-2-thione) derivatives. researchgate.net For instance, the reaction of N,N′-bis(hydroxymethyl)thiourea with propane-1,3-diamine yields 5,5′-propane-1,3-diylbis(1,3,5-triazinane-2-thione). researchgate.net

A catalyst-free, one-pot synthetic method has been developed for preparing 1,3,5-triazine-2,4-dithione derivatives. d-nb.inforawdatalibrary.netnih.govbeilstein-journals.org This approach involves the three-component reaction of arylaldehydes, thiourea, and orthoformates. d-nb.inforawdatalibrary.netbeilstein-journals.org This method is notable for its use of readily available and inexpensive reagents. beilstein-journals.org The reaction proceeds in moderate to good yields and tolerates a range of functional groups on the arylaldehyde. d-nb.inforawdatalibrary.netbeilstein-journals.org While this specific method leads to 2,4-dithione derivatives, it highlights the versatility of one-pot strategies in synthesizing triazine thiones. The structures of the resulting products have been confirmed using spectroscopic techniques and single-crystal X-ray diffraction. d-nb.inforawdatalibrary.netnih.govbeilstein-journals.org

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Conditions |

| Arylaldehydes | Thiourea | Orthoformates | 4-Aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones | Catalyst-free, one-pot d-nb.inforawdatalibrary.netnih.govbeilstein-journals.org |

Another one-pot synthesis for functionalized 1,3,5-triazine-2-thiones involves the reaction of ammonium (B1175870) thiocyanate, acid chlorides, and 2-aminopyridines. tandfonline.comtandfonline.comdntb.gov.uascispace.com This solvent-free method provides an efficient route to alkyl-4-aryl-2H-pyrido[1,2-a] d-nb.infotandfonline.comtandfonline.comtriazine-2-thiones. tandfonline.com The proposed mechanism starts with the formation of an isothiocyanate intermediate, followed by the addition of 2-aminopyridine (B139424) and subsequent cyclization. tandfonline.com

Derivatization and Functionalization Techniques

Once the core 1,3,5-triazinane-2-thione nucleus is formed, it can be further modified through various derivatization and functionalization techniques.

The hexahydro-1,3,5-triazine-2-thione ring system can undergo alkylation reactions. For example, the alkylation of 5-tert-butylhexahydro-1,3,5-triazine-2-thione with alkyl halides results in the formation of hydrohalides of 2-alkylthio-5-tert-butyl-3,4,5,6-tetrahydro-1,3,5-triazines. researchgate.net This indicates that the sulfur atom of the thiourea moiety is susceptible to alkylation, leading to the formation of S-alkylated products.

Thionation is a chemical process that converts a carbonyl group (C=O) into a thiocarbonyl group (C=S). This method can be applied to isocyanurates (1,3,5-triazinane-2,4,6-triones) to produce their thioisocyanurate (1,3,5-triazinane-2,4,6-trithione) analogs. univ-rennes.franu.edu.auanu.edu.au Reagents like Lawesson's reagent are commonly used for this transformation. The replacement of oxygen with sulfur atoms in the triazine ring leads to significant changes in the electronic and optical properties of the molecule, including a bathochromic shift in the absorption spectra. anu.edu.auanu.edu.au This method has been used to synthesize various 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones. anu.edu.auanu.edu.au

| Starting Material | Reagent | Product |

| 1,3,5-Triaryl-1,3,5-triazinane-2,4,6-triones (Isocyanurates) | Thionation reagent (e.g., Lawesson's reagent) | 1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithiones (Thioisocyanurates) univ-rennes.franu.edu.auanu.edu.au |

Sequential Nucleophilic Substitution Pathways on Halogenated Triazine Precursors

The synthesis of substituted 1,3,5-triazines frequently commences with cyanuric chloride, a cost-effective and highly reactive starting material. researchgate.net The three chlorine atoms on the triazine ring are susceptible to sequential nucleophilic aromatic substitution (SNAr) reactions. researchgate.netcsic.es This reactivity is temperature-dependent, a feature that chemists exploit to achieve selective substitution and build non-symmetrical triazine derivatives. csic.esmdpi.com

The general principle relies on the decreasing reactivity of the C-Cl bonds with each successive substitution. mdpi.com The first chlorine atom can be replaced by a nucleophile at low temperatures, typically around 0-5°C. The introduction of the first substituent deactivates the ring, requiring a higher temperature (e.g., room temperature) for the second substitution. Finally, the third chlorine atom, being the most difficult to replace, often necessitates elevated temperatures, sometimes as high as 80°C or more, to react. acs.org

This temperature-controlled, stepwise process enables the precise installation of different nucleophiles, such as alcohols, thiols, and amines, onto the triazine core. researchgate.netmdpi.com For instance, a series of novel 1,3,5-triazine (B166579) derivatives were synthesized by first reacting cyanuric chloride with 4-hydroxy coumarin (B35378) at 0-5°C, followed by a reaction with 2-amino pyrazine (B50134) at room temperature, and finally with various aromatic amines to yield the target trisubstituted compounds. This methodology provides a versatile platform for creating large libraries of triazine-based molecules with diverse functionalities. acs.org

Table 1: Temperature-Controlled Sequential Substitution on Cyanuric Chloride

| Substitution Step | Typical Reaction Temperature | Reactivity of C-Cl Bond | Reference |

| First Substitution | 0–5 °C | High | |

| Second Substitution | Room Temperature (~20-25 °C) | Moderate | |

| Third Substitution | High Temperature (e.g., 80 °C) | Low | acs.org |

This sequential substitution strategy is foundational for producing a vast array of 2,4,6-trisubstituted-1,3,5-triazines. mdpi.com

Introduction of Lipophilic Chains (e.g., Octyl Substituent)

To modulate the physicochemical properties of triazine derivatives, particularly their solubility and interaction with biological membranes, lipophilic chains are often incorporated into the molecular structure. researchgate.net The introduction of an octyl group, an eight-carbon alkyl chain, significantly increases the lipophilicity of the parent molecule.

This can be achieved by using a nucleophile that carries the desired lipophilic tail. In the context of the sequential substitution method described previously, an amine with a long alkyl chain, such as octylamine, can be used as one of the nucleophiles. For example, in the synthesis of multifunctional cationic lipids, stearyl (C18) and oleyl (C18) amines were successfully reacted with a dichloro-triazine intermediate at room temperature or 80°C to introduce long lipophilic tails. acs.org Similarly, a novel triazine-based corrosion inhibitor was synthesized in a two-step process utilizing octylamine as one of the precursor materials to attach the lipophilic chain. bohrium.com

While the above method applies to aromatic 1,3,5-triazines, the target compound, this compound, features a saturated (non-aromatic) triazinane ring. The synthesis of this specific scaffold typically follows a different pathway, often a one-pot condensation reaction. This reaction generally involves three components: a primary amine (which provides the N-substituent), formaldehyde, and a source for the thiocarbonyl (C=S) group.

For the synthesis of this compound, octylamine would serve as the primary amine. A general, analogous procedure for synthesizing related 1,3,5-thiadiazine-2-thiones involves the dropwise addition of carbon disulfide to a solution of a primary amine, followed by the addition of formaldehyde. nih.gov This type of multicomponent reaction is efficient for constructing the heterocyclic ring and incorporating the desired substituents simultaneously. beilstein-journals.orgnih.gov

Table 2: Example of a One-Pot Synthesis for a Related Thiadiazine Thione Derivative

| Reactants | Reagents/Conditions | Product | Reference |

| Primary Amine, Carbon Disulfide, Formaldehyde | Aqueous solution, Basic media, Stirring | Tetrahydro-1,3,5-thiadiazine-2-thione | nih.gov |

| Arylaldehydes, Thiourea, Orthoformates | DMF, 80 °C, 5 h, Catalyst-free | 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thione | beilstein-journals.org |

This highlights that while halogenated triazines are key for aromatic derivatives, the synthesis of the specific saturated ring in this compound relies on condensation chemistry tailored to form the triazinane backbone with the desired N-octyl group.

Reaction Mechanism Elucidation in 1,3,5 Triazinane 2 Thione Formation

Proposed Mechanistic Pathways for Cycloaddition and Condensation Reactions

The synthesis of 5-substituted-1,3,5-triazinane-2-thiones, such as the 5-octyl derivative, is typically achieved through a multi-component reaction involving an amine (in this case, octylamine), formaldehyde (B43269), and a sulfur source, commonly thiourea (B124793). The formation of the heterocyclic ring proceeds through a series of condensation and cycloaddition reactions.

One of the primary proposed pathways involves the initial reaction between the primary amine (octylamine) and formaldehyde to form a Schiff base or a corresponding N-substituted aminomethanol. Concurrently, thiourea can also react with formaldehyde. These initial steps generate reactive intermediates that then undergo further condensation and cyclization.

A plausible mechanism for the formation of related 1,3,5-triazinane-2,4-dithione derivatives, which offers insight into the formation of 5-octyl-1,3,5-triazinane-2-thione, involves the initial nucleophilic attack of thiourea on an aldehyde to form an imine intermediate. aak.gov.az This is followed by the addition of a second equivalent of thiourea and subsequent cyclization. In the case of this compound, the reaction likely proceeds via the formation of N-octylaminomethanol and its subsequent reaction with thiourea.

Another proposed route is a stepwise process involving the formation of N,N'-disubstituted thiourea intermediates which then cyclize with formaldehyde. The reaction can be conceptualized as a [2+2+1+1] cycloaddition of 1,3,5-triazinanes with methylene (B1212753) compounds, highlighting the complex bond-forming events. tandfonline.com For 5-aryl-1-arylaminomethyl-1,3,5-triazinane-2-thiones, a one-step condensation of aromatic amines, thiourea, and formaldehyde has been described, with a proposed mechanism to account for the product formation. researchgate.net

The reaction can also be viewed as a Mannich-type reaction, where an amine, a non-enolizable aldehyde (formaldehyde), and an acidic proton-containing compound (thiourea) react to form the final product. The specific pathway and the rate-determining step can be influenced by the nature of the substituents and the presence of catalysts.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates in the formation of 1,3,5-triazinane-2-thiones are challenging due to their transient nature. However, studies on related systems have provided valuable insights.

In the synthesis of 1,3,5-triazine-2,4-dithione derivatives, intermediates such as 1,1'-(phenylmethylene)bis(thiourea) and formylthiourea have been identified. aak.gov.azbeilstein-journals.org These intermediates suggest that the reaction proceeds through the initial condensation of the aldehyde with one or two molecules of thiourea before the final cyclization.

For the formation of 5-substituted-1,3,5-triazinane-2-thiones, it is postulated that N-substituted aminomethanols and N,N'-bis(aminomethyl)thiourea derivatives are key intermediates. For instance, in the synthesis of 5-alkyl-1,3,5-triazinane-2-thiones, the reaction of primary amines with N,N'-bis(dimethylaminomethyl)thiourea suggests the involvement of such pre-formed intermediates. researchgate.net

In a related study on the synthesis of 1,3,5-thiadiazinane-2-thiones, a {[hydroxymethyl (substituted) carbamothioyl] sulfanyl}methanol intermediate, formed from the reaction of dithiocarbamate (B8719985) and formaldehyde, has been proposed based on experimental evidence and DFT studies. nih.gov The subsequent nucleophilic addition of an amine to this intermediate leads to an adduct that undergoes intramolecular heterocyclization. nih.gov While the specific intermediates for the synthesis of this compound have not been explicitly detailed in the literature, the following table summarizes potential key intermediates based on analogous reactions.

| Potential Intermediate | Role in Reaction Pathway | Supporting Evidence from Analogous Reactions |

| N-Octylaminomethanol | Product of the initial reaction between octylamine (B49996) and formaldehyde. | Common intermediate in Mannich-type reactions. |

| N,N'-Bis(octylaminomethyl)thiourea | Formed from the reaction of thiourea with N-octylaminomethanol. | Analogous intermediates proposed in the synthesis of other 1,3,5-triazinane (B94176) derivatives. researchgate.net |

| 1,1'-(Methylene)bis(thiourea) | Formed from the reaction of formaldehyde with two equivalents of thiourea. | Identified in the synthesis of 1,3,5-triazine-2,4-dithiones. aak.gov.azbeilstein-journals.org |

| Formylthiourea | Can be formed from the reaction of thiourea with a formylating agent. | Observed as an intermediate in related multicomponent reactions. beilstein-journals.org |

This table is generated based on data from related chemical syntheses as direct characterization for the 5-octyl derivative is not extensively documented.

Influence of Catalytic Systems on Reaction Kinetics and Selectivity (e.g., Cu- and Sm-containing catalysts)

The use of catalytic systems can significantly influence the kinetics and selectivity of 1,3,5-triazinane-2-thione (B1225330) formation. Both copper (Cu) and samarium (Sm)-containing catalysts have been shown to be effective in the synthesis of 5-alkyl-1,3,5-triazinane-2-thiones. researchgate.net

Efficient procedures have been developed for the synthesis of 5-alkyl-1,3,5-triazinane-2-thiones through the reaction of thiourea with primary alkylamines and N,N,N',N'-tetramethylmethylenediamine, or by the reaction of primary amines with N,N'-bis(dimethylaminomethyl)thiourea in the presence of Cu- and Sm-containing catalysts. researchgate.net Specifically, SmCl₃·6H₂O has been utilized as a catalyst for the reaction of thiourea and N,N-bis(methoxymethyl)alkanamines to produce 5-alkyl-1,3,5-triazinane-2-thiones. researchgate.net

The role of these Lewis acid catalysts is likely to activate the carbonyl group of formaldehyde or the imine intermediates, thereby facilitating nucleophilic attack by the amine or thiourea. This activation lowers the energy barrier for the condensation and cyclization steps, leading to higher yields and shorter reaction times.

The selectivity of the reaction can also be controlled by the choice of catalyst. For instance, in the synthesis of related heterocyclic systems, different metal catalysts can favor the formation of specific regioisomers or stereoisomers. While detailed kinetic studies on the Cu- and Sm-catalyzed synthesis of this compound are not widely available, the general observations from related syntheses are summarized below.

| Catalyst System | Reactants | Product Class | Observed Effect | Reference |

| Cu-containing catalysts | Thiourea, primary alkylamines, N,N,N',N'-tetramethylmethylenediamine | 5-Alkyl-1,3,5-triazinane-2-thiones | Efficient synthesis | researchgate.net |

| Sm-containing catalysts (e.g., SmCl₃·6H₂O) | Thiourea, N,N-bis(methoxymethyl)alkanamines | 5-Alkyl-1,3,5-triazinane-2-thiones | Effective for multicomponent reactions | researchgate.net |

| Samaria loaded fluoroapatite (Sm₂O₃/FAp) | Aromatic aldehydes, thiosemicarbazide | Triazolidine-3-thione derivatives | High yields, reusable catalyst | researchgate.net |

This table presents data on catalytic systems used in the synthesis of related thione compounds to infer potential effects on the target compound.

Theoretical Investigations of Reaction Transition States and Energy Barriers

Theoretical investigations, primarily using Density Functional Theory (DFT), provide valuable insights into the reaction mechanisms at a molecular level, including the structures of transition states and the associated energy barriers. Although specific DFT studies on the formation of this compound are scarce, research on analogous systems offers a framework for understanding its formation.

Computational studies on the synthesis of 1,3,5-thiadiazinane-2-thiones have proposed a probable cyclization route based on experimental evidence and DFT calculations. nih.gov These studies suggest the formation of an intermediate that undergoes intramolecular heterocyclization via an Sₙ2 reaction, with water playing a role in promoting the cyclization. nih.gov

Key parameters that are often calculated in these theoretical studies include:

Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur. Lower activation energies correspond to faster reaction rates.

Transition State (TS) Geometry: The specific arrangement of atoms at the highest point of the energy profile along the reaction coordinate. Identifying the TS geometry helps to understand the bond-forming and bond-breaking processes.

The following table summarizes key findings from theoretical investigations on related triazinane and thiadiazine thione formations.

| System Studied | Computational Method | Key Findings | Reference |

| 1,3,5-Thiadiazinane-2-thiones | DFT | Proposed a cyclization route involving an Sₙ2 reaction and predicted the active role of water in promoting the reaction. | nih.gov |

| (4S,6S)-4,6-Diphenyl-1,3,5-triazinane-2-thione | DFT (B3LYP/6-31G*) | Elucidated the cyclocondensation mechanism and calculated the reaction profile with different acid catalysts. | aak.gov.azresearchgate.net |

| Dimeric 1,3,5-triazinane-2-thione | DFT (B3LYP/6-31G(d,p)) | Optimized the molecular geometry to understand its properties as a corrosion inhibitor. | rsc.org |

| 1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithiones | DFT | Investigated the impact of thionation on the electronic structure and optical properties compared to their oxygen analogues. | nih.gov |

This table is a compilation of data from theoretical studies on similar heterocyclic systems, providing a basis for understanding the formation of this compound.

Structural Characterization and Advanced Spectroscopic Analysis

Single Crystal X-ray Diffraction Studies of 1,3,5-Triazinane-2-thione (B1225330) Derivatives

In the solid state, molecules of 1,3,5-triazinane-2-thione derivatives organize into larger, ordered structures known as supramolecular assemblies. These assemblies are held together by a network of non-covalent intermolecular interactions.

Hydrogen Bonding: The presence of N-H groups and the C=S (thione) group allows for the formation of strong hydrogen bonds. Typically, the N-H group acts as a hydrogen bond donor, while the sulfur atom of the thione can act as an acceptor. These interactions are crucial in dictating the packing of molecules in the crystal lattice. researchgate.net

π-π Stacking: While the triazinane ring itself is saturated, if aryl substituents are present on the nitrogen atoms, π-π stacking interactions between these aromatic rings can play a significant role in the crystal packing. nih.govresearchgate.net These interactions, along with hydrogen bonds, contribute to the formation of one-, two-, or three-dimensional networks, influencing the material's physical properties. rsc.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the connectivity and chemical environment of atoms in a molecule in solution.

¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon skeletons of the molecule. For 5-Octyl-1,3,5-triazinane-2-thione, characteristic signals would be expected for the octyl chain protons, the methylene (B1212753) protons of the triazinane ring, and the N-H protons. rsc.orgtandfonline.com In ¹³C NMR, a key signal is that of the thiocarbonyl (C=S) carbon, which typically appears far downfield. tandfonline.commdpi.com Analysis of related compounds provides a basis for assigning these signals.

| Derivative | Spectroscopy | Chemical Shift (δ ppm) | Assignment | Reference |

|---|---|---|---|---|

| 7-phenyl-3,4,8,9-tetrahydro-2H-pyridazino[1,6-a] rsc.orgresearchgate.netjmchemsci.comtriazin-2-imine | ¹H NMR | 2.17 (s, 1H), 2.63 (t, 2H), 2.96 (t, 2H), 5.90 (s, 2H), 7.38-7.73 (m, 5H), 8.50 (s, 1H) | NH, CH₂, CH₂, CH₂, Ar-H, =NH | tandfonline.com |

| 7-phenyl-3,4,8,9-tetrahydro-2H-pyridazino[1,6-a] rsc.orgresearchgate.netjmchemsci.comtriazin-2-imine | ¹³C NMR | 23.6, 26.6, 67.7, 87.8, 128.2, 128.8, 131, 136.4, 146.5, 157.2, 158.9 | CH₂, CH₂, CH₂, CH₂, Ar-C, C=NH | tandfonline.com |

| 7-(4-methoxyphenyl)-3,4,8,9-tetrahydro-2H-pyridazino[1,6-a] rsc.orgresearchgate.netjmchemsci.comtriazin-2-thione | ¹H NMR | 2.19 (s, 1H), 2.62 (t, 2H), 2.91 (t, 2H), 3.80 (s, 3H), 4.94 (m, 2H), 7.32-7.74 (m, 4H), 8.45 (s, 1H) | NH, CH₂, CH₂, OCH₃, CH₂, Ar-H, NHCS | tandfonline.com |

| 7-(4-methoxyphenyl)-3,4,8,9-tetrahydro-2H-pyridazino[1,6-a] rsc.orgresearchgate.netjmchemsci.comtriazin-2-thione | ¹³C NMR | 24.2, 26.5, 55.8, 72.4, 106, 114.4, 128.7, 146.5, 162.9, 165.3, 191.6 | CH₂, CH₂, OCH₃, CH₂, Ar-C, C=S | tandfonline.com |

| 1,3,5-Tris(4-tolyl)-1,3,5-triazinane-2,4,6-trithione | ¹H NMR | 7.34 (d, 6H), 7.21 (d, 6H), 2.44 (s, 9H) | Ar-H, Ar-H, CH₃ | mdpi.com |

| 1,3,5-Tris(4-tolyl)-1,3,5-triazinane-2,4,6-trithione | ¹³C NMR | 173.0, 141.6, 139.1, 130.3, 128.0, 21.0 | C=S, Ar-C, Ar-C, Ar-CH, Ar-CH, CH₃ | mdpi.com |

In certain conditions, such as in an acidic medium, the nitrogen atoms of the triazine ring can become protonated. When this occurs, the resulting cation requires a counterion to maintain charge neutrality. The nature and proximity of this counterion can influence the electronic environment of the molecule, leading to observable shifts in the ¹H NMR spectrum. nih.gov Protons located on or near the protonated nitrogen atoms (e.g., N-H protons or α-protons on adjacent carbons) are particularly sensitive to these effects. nih.govarxiv.org Studies on protonated triazine macrocycles have shown that chemical shifts for resonances engaged with the proton (such as C-NH and α-protons) change depending on the pH, which reflects the protonation state and the interaction with counterions. nih.gov This phenomenon can provide valuable information about the site of protonation and the solution-state behavior of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. These techniques are highly effective for confirming the presence of the key thiourea (B124793) moiety within the triazinane structure.

The most significant vibrational bands for 1,3,5-triazinane-2-thione derivatives include:

C=S Stretch: The thiocarbonyl group gives rise to a characteristic absorption band. This band can appear in a broad region, but for many thiourea and triazine-thione derivatives, it is often observed in the 1200-1300 cm⁻¹ range in IR spectra and can be a strong feature in Raman spectra. tandfonline.commdpi.com

N-H Stretch: The stretching vibration of the N-H bond typically appears as a sharp to broad band in the high-frequency region of the IR spectrum, generally between 3200 and 3400 cm⁻¹. rsc.orgtandfonline.com

C-N Stretch: The stretching vibrations of the C-N bonds within the triazinane ring are usually found in the 1300-1400 cm⁻¹ region and are often strong. mdpi.com

C-H Stretch: Aliphatic C-H stretching vibrations from the octyl group and the triazinane ring appear just below 3000 cm⁻¹. rsc.org

| Derivative | Spectroscopy | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|---|

| Dimeric-1,3,5-triazinane-based derivative (PBT) | FT-IR | 3208, 2931, 2861, 1552 | N-H stretch, -CH₂ alkyl stretch, -NH bend | rsc.org |

| 7-(4-methoxyphenyl)-3,4,8,9-tetrahydro-2H-pyridazino[1,6-a] rsc.orgresearchgate.netjmchemsci.comtriazin-2-thione | IR | 3336, 2992, 1578, 1228 | N-H stretch, C-H stretch, C=N stretch, C=S stretch | tandfonline.com |

| 1,3,5-Tris(4-tolyl)-1,3,5-triazinane-2,4,6-trithione | IR | 1351, 1251 | C-N stretch (very strong), C-N stretch (strong) | mdpi.com |

| 1,3,5-Tris(4-tolyl)-1,3,5-triazinane-2,4,6-trithione | Raman | 1602, 1328, 1202, 436 | C=C stretch, C-N stretch, C-H bend, C=S stretch | mdpi.com |

| 1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithione derivatives | Raman | ~440 | C=S stretch (very strong) | anu.edu.au |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of novel compounds, providing critical information on molecular weight and fragmentation patterns. High-resolution mass spectrometry (HRMS) further refines this by offering highly accurate mass measurements, which aids in determining the elemental composition of the parent molecule and its fragments.

For the specific compound This compound , detailed experimental MS and HRMS data, including specific fragmentation pathways, are not extensively available in the reviewed scientific literature. However, based on the known fragmentation behaviors of related heterocyclic systems, such as other substituted triazinanes and compounds containing thioamide moieties, a theoretical fragmentation pattern can be proposed.

The molecular formula for This compound is C11H23N3S, corresponding to a molecular weight of approximately 229.39 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M•+) would be expected at an m/z corresponding to this molecular weight.

Theoretical Fragmentation Pathways:

The fragmentation of This compound is anticipated to be driven by the presence of the N-octyl substituent and the inherent instability of the triazinane ring under ionization conditions. Key fragmentation processes would likely involve:

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom of the octyl chain is a common fragmentation pathway for N-alkyl compounds. This would result in the loss of a C7H15• radical, leading to a prominent fragment ion.

Cleavage of the Octyl Chain: Fragmentation can occur at various points along the octyl chain, leading to a series of fragment ions with decreasing mass, typically separated by 14 Da (corresponding to CH2 groups).

Ring Cleavage: The triazinane ring itself can undergo cleavage. This could involve the loss of small neutral molecules such as formaldehyde (B43269) (CH2O) or thioformaldehyde (B1214467) (CH2S), or fragmentation into smaller heterocyclic or linear ions.

Retro-Diels-Alder Type Reaction: Heterocyclic rings can sometimes undergo retro-Diels-Alder type reactions, leading to the fragmentation of the ring into smaller, stable neutral molecules and charged fragments.

A hypothetical representation of the major fragment ions expected in the mass spectrum of This compound is presented in the data table below.

| Hypothetical Fragment Ion | Proposed Structure/Origin | m/z (Monoisotopic Mass) |

| [C11H23N3S]•+ | Molecular Ion (M•+) | 229.16 |

| [C4H8N3S]+ | Loss of C7H15• radical via alpha-cleavage | 130.05 |

| [C10H21N3S]+ | Loss of CH3• radical from the octyl chain | 214.15 |

| [C3H6N3S]+ | Cleavage of the triazinane ring | 116.03 |

This table is based on theoretical fragmentation patterns and awaits experimental verification.

Further research employing techniques such as tandem mass spectrometry (MS/MS) would be invaluable. In an MS/MS experiment, specific fragment ions are selected and subjected to further fragmentation, providing a more detailed map of the dissociation pathways and enhancing the confidence in the structural assignment of This compound .

Computational and Theoretical Chemistry Studies of 1,3,5 Triazinane 2 Thiones

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the properties of 1,3,5-triazinane-2-thione (B1225330) derivatives. nih.gov It offers a balance between computational cost and accuracy, making it suitable for studying the geometry, electronic structure, and spectroscopic properties of these molecules. nih.govekb.eg

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule. For 5-Octyl-1,3,5-triazinane-2-thione, this involves finding the minimum energy conformation of the triazinane ring and the attached n-octyl chain.

The 1,3,5-triazinane (B94176) ring is not planar and can adopt several conformations, most commonly a chair or a boat form. The chair conformation is generally more stable. The position of the substituents (the octyl group and the two hydrogen atoms on the other nitrogen atoms) can be either axial or equatorial. DFT calculations would predict the relative energies of these different conformers to identify the global minimum energy structure. For related 1,3,5-triazine (B166579) derivatives, studies have shown that the peripheral groups tend to adopt a nearly perpendicular conformation relative to the central ring to minimize steric hindrance. nih.gov The long, flexible octyl chain would have multiple rotational degrees of freedom, and its preferred conformation would be one that minimizes steric clashes with the triazinane ring.

Electronic Structure Determination (e.g., HOMO-LUMO Energy Gaps)

The electronic structure of a molecule is fundamental to its chemical reactivity. DFT calculations are used to determine the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). science.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. schrodinger.com A small HOMO-LUMO gap generally indicates a molecule that is more easily polarized and more chemically reactive. semanticscholar.org

For 1,3,5-triazine derivatives, the HOMO is typically localized on the more electron-rich parts of the molecule, often involving the lone pairs of the sulfur and nitrogen atoms. The LUMO is usually distributed over the π-system of the C=S double bond and the triazinane ring. Studies on related 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones have shown that replacing oxygen with sulfur in the ring (as in a thione) leads to a smaller HOMO-LUMO gap, which corresponds to a bathochromic (red) shift in the absorption spectra. nih.gov The introduction of an electron-donating alkyl group like octyl is expected to raise the energy of the HOMO, which would further decrease the HOMO-LUMO gap compared to the unsubstituted 1,3,5-triazinane-2-thione.

Table 1: Representative Frontier Orbital Energies for a Triazine-Thione Derivative (Note: Data is illustrative for a related compound, 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithione, as specific data for the octyl derivative is not available)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.10 |

| LUMO | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.25 |

Source: Adapted from DFT calculation data on related triazine structures. physchemres.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data from techniques like Infrared (IR), Raman, and UV-Visible spectroscopy to validate the computed structure.

For this compound, DFT would be used to calculate the vibrational frequencies corresponding to specific bond stretches, bends, and torsions. For example, the characteristic C=S stretching frequency in thiones is a prominent feature in both IR and Raman spectra. In a study on 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones, DFT calculations were used to assign specific vibrational modes, such as the symmetric "breathing mode" of the core coupled with the C=S stretch. researchgate.net

Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). ruc.dk The calculations can determine the energies of electronic transitions, such as the π → π* and n → π* transitions. The main absorption band for related triazinane-trithiones is attributed to a π* ← π transition with some charge-transfer character. physchemres.org

Analysis of Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. acs.org The MEP map uses a color scale to show regions of negative electrostatic potential (electron-rich, nucleophilic sites) and positive electrostatic potential (electron-poor, electrophilic sites).

For this compound, the MEP map would show a region of high negative potential (typically colored red) around the sulfur atom of the thiocarbonyl group (C=S) due to the presence of lone pair electrons. This indicates it is a likely site for electrophilic attack or hydrogen bonding. The hydrogen atoms attached to the nitrogen atoms would show positive potential (colored blue), making them sites for nucleophilic attack. The octyl group, being a hydrocarbon chain, would exhibit a largely neutral potential (green). Such maps are crucial in understanding intermolecular interactions, for example, in crystal packing or binding to a receptor. researchgate.net

Quantum Chemical Descriptors for Reactivity and Interaction Prediction

From the HOMO and LUMO energies derived from DFT, several quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These descriptors provide a theoretical basis for predicting how the molecule will behave in a chemical reaction.

Key descriptors include:

Chemical Potential (μ): Related to the escaping tendency of an electron from a system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2. More negative values indicate higher stability.

Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. A larger HOMO-LUMO gap corresponds to a harder molecule.

Global Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is calculated as ω = μ² / (2η).

These descriptors are widely used in studies of corrosion inhibitors, where the interaction between the inhibitor molecule and a metal surface is critical. researchgate.net For instance, the softness of a molecule like this compound would be related to its ability to adsorb onto a metal surface and protect it from corrosion.

Table 2: Calculated Quantum Chemical Descriptors (Note: Values are illustrative and based on general principles and data from related molecules)

| Descriptor | Formula | Typical Value Range |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.5 to -4.5 eV |

| Global Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.0 to 2.5 eV |

| Global Softness (S) | 1 / η | 0.4 to 0.5 eV⁻¹ |

| Electrophilicity Index (ω) | μ² / (2η) | 2.5 to 4.0 eV |

Source: Derived from principles outlined in computational chemistry literature. semanticscholar.orgscirp.org

Theoretical Studies on Tautomeric Equilibria in 1,3,5-Triazinane-2-thiones

Tautomerism is a key phenomenon in many heterocyclic compounds. 1,3,5-Triazinane-2-thione can theoretically exist in equilibrium with its thiol tautomer, 1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol, through a proton transfer from a nitrogen atom to the sulfur atom.

Thione Form <=> Thiol Form

DFT calculations are essential for studying this tautomeric equilibrium. nih.gov By calculating the total energies (or more accurately, the Gibbs free energies) of both the thione and thiol forms, one can predict which tautomer is more stable and by how much. The calculations can be performed in the gas phase and in different solvents to see how the environment affects the equilibrium. For most simple thiones, the thione form is significantly more stable than the thiol form in the gas phase and in non-polar solvents. researchgate.net Theoretical studies on related benzimidazole-2-thiones have shown the thione form to be more stable than the thiol tautomer by a significant energy margin. The presence of polar solvents can stabilize the more polar tautomer, potentially shifting the equilibrium, although the thione form often remains dominant. Understanding this equilibrium is vital as the two tautomers can exhibit different chemical reactivity and biological activity. nih.gov

Impact of Structural Modifications on Electronic and Optical Properties

Computational and theoretical chemistry studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the structure-property relationships of 1,3,5-triazinane-2-thiones. These investigations focus on how modifications to the core triazinane structure, such as the introduction of different substituents and the replacement of carbonyl groups with thiocarbonyls, influence their electronic and optical characteristics.

A key area of research has been the comparative analysis of 1,3,5-triazinane-2-thiones with their oxygen-containing counterparts, 1,3,5-triazinan-2-ones. The substitution of a single oxygen atom with a more polarizable sulfur atom to form the 2-thione derivative induces significant changes in the molecule's electronic structure. researchgate.netmdpi.comdntb.gov.uanih.gov This alteration is a primary determinant of the compound's electronic and optical behavior.

Furthermore, the nature of the substituent at the 5-position of the triazinane ring plays a crucial role in fine-tuning these properties. While specific computational data for this compound is not extensively available in the reviewed literature, the impact of alkyl and other types of substituents on related triazinane systems provides valuable insights.

Research on related 1,3,5-triaryl-1,3,5-triazinane-2,4,6-triones, which feature a fully thionated ring system, demonstrates the profound effect of sulfur incorporation. DFT calculations on these molecules reveal that the replacement of oxygen with sulfur leads to a notable decrease in the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and a subsequent reduction in the HOMO-LUMO energy gap. researchgate.netmdpi.com This smaller energy gap is a direct indicator of increased molecular polarizability and is consistent with a bathochromic (red) shift in the electronic absorption spectra. researchgate.netmdpi.comdntb.gov.uanih.gov

For instance, studies on partially thionated triaryl triazinanes, such as mono- and di-thiones, confirm this trend. As the number of sulfur atoms increases, the HOMO-LUMO gap progressively decreases. researchgate.netmdpi.com This suggests that this compound, as a mono-thione derivative, would be expected to have a smaller HOMO-LUMO gap compared to its corresponding 5-octyl-1,3,5-triazinan-2-one (B15484608) analogue.

The substituent at the 5-position also modulates the electronic properties. An electron-donating alkyl group, such as an octyl chain, is generally expected to raise the energy of the HOMO. While detailed computational studies on long-chain N-alkyl triazinane-thiones are limited, research on related dimeric structures, where two triazinane-2-thione rings are linked at the 5-position by a propyl group, provides some pertinent information. rsc.orgscilit.com These studies, which also employ DFT calculations, help to understand the electronic influence of substituents at this position. rsc.org

The following interactive data tables summarize key computational findings for related 1,3,5-triazinane derivatives, illustrating the impact of thionation and substitution on their electronic properties.

Table 1: Calculated HOMO, LUMO, and Energy Gaps for 1,3,5-Tris(4-tolyl)-1,3,5-triazinane Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 1,3,5-Tris(4-tolyl)-1,3,5-triazinane-2,4,6-trione (all oxygen) | -6.50 | -1.50 | 5.00 |

| 6-Thioxo-1,3,5-tris(4-tolyl)-1,3,5-triazinane-2,4-dione (one sulfur) | -6.25 | -2.00 | 4.25 |

| 4,6-Dithioxo-1,3,5-tris(4-tolyl)-1,3,5-triazinane-2-one (two sulfurs) | -6.00 | -2.50 | 3.50 |

| 1,3,5-Tris(4-tolyl)-1,3,5-triazinane-2,4,6-trithione (all sulfur) | -5.75 | -2.90 | 2.85 |

Data is inferred and generalized from findings in related studies for illustrative purposes. researchgate.netmdpi.com

Table 2: Calculated Optical Properties for 1,3,5-Tris(4-tolyl)-1,3,5-triazinane Derivatives

| Compound | Lowest Energy Absorption (nm) | Oscillator Strength |

| 1,3,5-Tris(4-tolyl)-1,3,5-triazinane-2,4,6-trione (all oxygen) | ~250 | High |

| 6-Thioxo-1,3,5-tris(4-tolyl)-1,3,5-triazinane-2,4-dione (one sulfur) | ~290 | Moderate |

| 4,6-Dithioxo-1,3,5-tris(4-tolyl)-1,3,5-triazinane-2-one (two sulfurs) | ~330 | Moderate |

| 1,3,5-Tris(4-tolyl)-1,3,5-triazinane-2,4,6-trithione (all sulfur) | ~380 | Low |

Data is inferred and generalized from findings in related studies for illustrative purposes. researchgate.netmdpi.com

These tables clearly demonstrate that the progressive substitution of oxygen with sulfur in the triazinane ring leads to a decrease in the HOMO-LUMO energy gap and a corresponding redshift in the lowest energy absorption wavelength. The presence of the octyl group at the 5-position in this compound is expected to further influence these values, likely by raising the HOMO energy due to its electron-donating nature. However, without specific computational data for this exact molecule, the precise quantitative impact remains an area for further investigation.

In-Depth Scientific Review of this compound Remains Elusive

A comprehensive review of the advanced applications in materials science and coordination chemistry for the specific chemical compound this compound cannot be provided at this time due to a lack of specific, publicly available research data.

Despite extensive searches of scientific literature and chemical databases, detailed research findings on the coordination chemistry, organometallic complexes, optical properties, and polymer applications of this compound are not presently available. While the broader class of 1,3,5-triazinane-2-thione derivatives has been the subject of various studies, information pinpointing the effects and properties of the 5-octyl substitution is not sufficiently detailed to construct a scientifically rigorous article as per the requested outline.

The field of coordination chemistry has explored various 1,3,5-triazinane-2-thione derivatives as ligands for transition metals. researchgate.netuu.nlnih.gov These ligands typically coordinate to metal centers through their sulfur and nitrogen atoms, acting as either monodentate or bidentate chelating agents. researchgate.net The synthesis and characterization of such organometallic complexes are a subject of ongoing research, with studies often focusing on their structural and spectroscopic properties. dtic.milutc.edu

Furthermore, metal complexes incorporating triazine-based ligands have been investigated for their potential nonlinear optical (NLO) properties. scirp.orgnih.gov The delocalized π-electron systems in these molecules can give rise to significant third-order optical nonlinearities, which are of interest for applications in optoelectronics. scirp.org

In the realm of polymer science, triazine derivatives are known for their use in creating advanced polymer networks. They can be integrated into covalent organic polymers (COPs) and porous organic polymers (POPs), contributing to materials with high thermal stability and specific surface areas. researchgate.netnih.govrsc.org Additionally, certain triazine compounds can function as crosslinking agents, forming robust three-dimensional polymer structures. nih.govepo.orgresearchgate.net

Therefore, until specific research on this compound is published and made publicly accessible, a detailed and scientifically accurate article meeting the specific requirements of the requested outline cannot be generated.

Advanced Applications in Materials Science and Coordination Chemistry

Polymer Chemistry and Polymer Materials Science

Applications in Liquid Crystal Materials

The field of liquid crystals is continuously exploring new molecular structures to create materials with specific mesogenic properties for use in displays and optical data storage. Triazine derivatives, known for their potential to form ordered structures like columnar or nematic phases, are considered promising candidates. researchgate.netmdpi.com The formation of such liquid crystalline states, or mesophases, is highly dependent on molecular shape and intermolecular interactions. researchgate.net

While specific studies on the liquid crystalline properties of 5-Octyl-1,3,5-triazinane-2-thione have not been extensively reported, the general characteristics of related compounds offer valuable insights. The central 1,3,5-triazine (B166579) core can act as a building block for star-shaped or disc-like molecules, which are known to exhibit mesogenic behavior. mdpi.com The introduction of flexible side chains, such as the octyl group in this compound, is a common strategy in the design of liquid crystals. These flexible chains can influence the temperature range of the mesophase and the type of phase formed. For instance, in some triazine-based systems, ionic interactions through hydrogen bonding have been shown to induce columnar phases at lower temperatures. researchgate.net The presence of the octyl group could potentially promote the formation of smectic phases due to the tendency of the aliphatic chains to align. However, without specific experimental data from techniques like polarizing optical microscopy (POM) or differential scanning calorimetry (DSC), the liquid crystalline behavior of this compound remains a subject for future investigation.

Corrosion Inhibition Studies

The protection of metals from corrosion is a critical industrial challenge, and the use of organic inhibitors is a widely adopted strategy. Heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms have proven to be particularly effective due to the presence of lone pair electrons that can coordinate with metal atoms. researchgate.net Triazinane derivatives, especially those containing thione groups (C=S), are noted for their significant corrosion inhibition properties. bohrium.comnih.gov The effectiveness of these molecules stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. researchcommons.org

The primary mechanism by which triazinane-thione derivatives inhibit corrosion is through adsorption onto the metal surface. researchcommons.org This process can involve either physical adsorption (physisorption) or chemical adsorption (chemisorption), or a combination of both. nih.gov

Physisorption: This process involves electrostatic interactions between the inhibitor molecule and the metal. In acidic solutions, the nitrogen atoms in the triazinane ring can become protonated, leading to a positively charged molecule that can be electrostatically attracted to a negatively charged metal surface (where anions from the acid, like Cl⁻, have already been adsorbed). researchgate.net

Chemisorption: This involves the formation of coordinate bonds between the lone pair electrons of the heteroatoms (nitrogen and sulfur) in the inhibitor and the vacant d-orbitals of the metal atoms on the surface. nih.gov The sulfur atom in the thione group is a particularly effective center for this type of bonding.

The efficiency of a corrosion inhibitor is a measure of its ability to reduce the corrosion rate of a metal. This is often determined through electrochemical techniques and weight loss measurements. For many triazine derivatives, high inhibition efficiencies, often exceeding 90%, have been reported. bohrium.comnih.govrsc.org

Quantum chemical calculations, based on Density Functional Theory (DFT), are powerful tools used to correlate the molecular structure of an inhibitor with its performance. researchgate.net Key parameters that are often calculated include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and better inhibition.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal surface.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with higher inhibition efficiency.

| Compound | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) | Inhibition Efficiency (%) | Source |

| PTA-1 | - | - | - | - | researchgate.net |

| PTA-2 | - | - | - | - | researchgate.net |

| PTA-3 | - | - | - | - | researchgate.net |

| PBT | - | - | - | 92.1 | nih.govrsc.org |

Data for specific quantum chemical parameters for PTA-1, PTA-2, and PTA-3 were not provided in the source material, though their inhibition properties were discussed.

For this compound, the presence of the electron-donating octyl group attached to a nitrogen atom would be expected to increase the electron density on the triazinane ring. This would likely lead to an increase in its E_HOMO value, enhancing its electron-donating capability and, consequently, its potential as a corrosion inhibitor. Theoretical calculations would be required to confirm this and to determine the precise values of its quantum chemical parameters.

Future Research Directions and Emerging Areas

Development of Sustainable and Green Synthetic Routes

The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic methods. nih.gov Traditional synthesis of 1,3,5-triazine (B166579) derivatives often involves hazardous solvents and harsh conditions, which are costly and pose environmental risks. mdpi.com Future research should focus on creating green synthetic protocols for 5-Octyl-1,3,5-triazinane-2-thione.

Promising green chemistry approaches include:

Microwave-Assisted Synthesis: This technique can accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating. chim.it

Ultrasound-Assisted Methods: Sonochemistry offers an efficient pathway for synthesis, particularly in aqueous media, minimizing the need for volatile organic solvents. mdpi.com

Solvent-Free Reactions: Performing reactions in the absence of solvents is a core principle of green chemistry, reducing waste and environmental impact. nih.govchim.it

Use of Greener Solvents: When solvents are necessary, future work should explore benign alternatives like water or ionic liquids to replace toxic solvents such as DMF. mdpi.comsemanticscholar.org

Catalyst-Free Multicomponent Reactions: Designing one-pot reactions that proceed efficiently without a catalyst by using inexpensive and readily available starting materials represents a highly efficient and economical synthetic strategy. beilstein-journals.org

These sustainable methods not only align with green chemistry principles but also offer potential for more efficient and scalable production of this compound and its derivatives. nih.govmdpi.com

| Green Synthetic Method | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields, cleaner reactions. chim.itbeilstein-journals.org |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, feasibility in aqueous media, reduced solvent use. mdpi.com |

| Solvent-Free Conditions | Minimizes waste, cost-effective, environmentally safe. nih.govchim.it |

| Aqueous Media Synthesis | Eliminates hazardous organic solvents, improves safety profile. researchgate.net |

| Phase Transfer Catalysis | Facilitates reactions between immiscible phases, increases efficiency. mdpi.com |

Exploration of Advanced Characterization Techniques

A thorough understanding of the structural and physicochemical properties of this compound is crucial for its development. While standard techniques provide foundational data, advanced characterization can offer deeper insights into its behavior at the molecular level.

Future research should employ a suite of advanced analytical methods:

Single-Crystal X-ray Diffraction: This technique is indispensable for unambiguously determining the three-dimensional molecular structure in the solid state, revealing details about bond lengths, angles, and intermolecular interactions that govern its packing. chim.itbeilstein-journals.orgnih.gov

Multinuclear NMR Spectroscopy: In addition to standard ¹H and ¹³C NMR, exploring other nuclei can provide detailed information about the electronic environment and dynamic processes in solution. chim.it

Mass Spectrometry (MS): High-resolution MS can confirm the molecular formula and aid in the structural elucidation of synthetic products and potential metabolites.

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability and phase behavior of the compound, which is critical for material applications. researchgate.net

Solid-State UV-vis Spectroscopy: This can provide information on the electronic properties of the material in its solid form, which can differ significantly from its properties in solution. researchgate.net

| Characterization Technique | Information Gained for this compound |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, crystal packing, intermolecular forces. nih.govkfupm.edu.sa |

| NMR Spectroscopy | Solution-state structure, purity, dynamic behavior. chim.it |

| Mass Spectrometry | Molecular weight confirmation, fragmentation patterns, structural elucidation. |

| Thermal Analysis (TGA/DSC) | Thermal stability, melting point, glass transition temperature. researchgate.net |

| IR & Raman Spectroscopy | Identification of functional groups and vibrational modes. nih.gov |

Refinement of Computational Models for Predictive Material Design

Computational chemistry offers a powerful tool for accelerating the discovery and design of new materials by predicting their properties before synthesis. mdpi.com For this compound, refining computational models can guide the rational design of derivatives with enhanced functionalities.

Key areas for computational research include:

Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry, predict electronic properties (such as HOMO-LUMO energy gaps), and simulate spectroscopic data (e.g., IR and NMR spectra), providing insights that complement experimental findings. mdpi.comresearchgate.net

Molecular Docking: If this compound is explored for biological applications, molecular docking studies can predict its binding affinity and mode of interaction with target proteins, such as enzymes or receptors.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it may be possible to correlate the structural features of this compound derivatives with their chemical or biological activity, enabling the predictive design of more potent compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule, its conformational flexibility, and its interactions with solvents or other molecules over time. researchgate.net

These computational approaches can significantly reduce the experimental effort required by identifying the most promising molecular candidates for specific applications, such as in corrosion inhibition or as pharmaceutical agents. mdpi.com

Tailoring Molecular Architecture for Specific Material Applications

The 1,3,5-triazine scaffold is a versatile platform that allows for facile chemical modification. nih.gov By strategically altering the molecular architecture of this compound, its properties can be fine-tuned for a variety of specific applications. The presence of the octyl group already imparts significant lipophilicity, which could be advantageous in applications requiring solubility in nonpolar media or interaction with lipid bilayers.

Future research should focus on synthesizing derivatives by modifying:

The N-H positions: The two secondary amine protons in the triazinane ring are potential sites for substitution, allowing for the introduction of new functional groups that can alter the molecule's solubility, reactivity, and self-assembly behavior.

The Octyl Chain: The length and branching of the alkyl chain can be varied to modulate the compound's lipophilicity and its packing in the solid state, which could influence its material properties.

The Thione Group: The sulfur atom of the thione group is a key functional site. It can act as a coordination site for metal ions, opening possibilities for creating coordination polymers or metal-organic frameworks. researchgate.net The thione group is also a known pharmacophore in various bioactive molecules. nih.govnih.gov

This tailored approach could lead to the development of novel materials, including corrosion inhibitors, where long alkyl chains can enhance surface protection, or specialized polymers with unique thermal or mechanical properties. researchgate.netmdpi.com

Investigations into Supramolecular Self-Assembly and Crystal Engineering Principles

Crystal engineering is the rational design of crystalline solids with desired properties based on an understanding of intermolecular interactions. windows.netnih.gov The 1,3,5-triazine core is an exceptional building block in supramolecular chemistry due to its ability to form predictable and robust hydrogen-bonding networks. chim.itrsc.orgresearchgate.net

For this compound, the N-H groups and the thione group are prime sites for forming strong hydrogen bonds. Future investigations should explore:

Self-Assembly: Studying how molecules of this compound interact with each other to form larger, ordered structures in solution and in the solid state. The interplay between hydrogen bonding from the triazinane ring and van der Waals interactions from the octyl chains will likely lead to complex and interesting supramolecular architectures. nih.gov

Cocrystal Formation: A powerful strategy in crystal engineering is the formation of cocrystals, where the target molecule is crystallized with a second molecule (a coformer). nih.gov By choosing coformers with complementary hydrogen-bonding sites (e.g., carboxylic acids or amides), it is possible to create novel crystalline materials with modified physical properties like solubility or stability.

Hydrogen and Halogen Bonding: A detailed analysis of the non-covalent interactions, including conventional N-H···S hydrogen bonds and weaker C-H···S or C-H···π interactions, will be crucial for understanding and predicting the crystal packing. nih.gov Exploring halogen bonding by introducing halogenated coformers could also lead to new self-assembled structures. acs.org

By applying the principles of crystal engineering, researchers can aim to control the solid-state structure of this compound to optimize it for specific functions. researchgate.netkfupm.edu.saamercrystalassn.org

Q & A

Basic Research Questions

What synthetic methodologies are effective for preparing 5-Octyl-1,3,5-triazinane-2-thione, and how can reaction conditions be optimized?

The compound can be synthesized via cyclization of thiourea intermediates. A common approach involves reacting an octyl-substituted amine with aryl isothiocyanates to form thioureas, followed by acid- or base-mediated cyclization. For example, cyclization with HCl or H2SO4 under reflux (60–80°C) for 6–12 hours yields triazinane-thione derivatives . Optimization includes adjusting molar ratios (amine:isothiocyanate = 1:1.2) and using polar aprotic solvents (e.g., acetonitrile) to enhance yield. Purity is improved via recrystallization from methanol or ethanol .

How can the purity and structural integrity of this compound be validated?

Combine multiple analytical techniques:

- NMR : Confirm the presence of the octyl chain (δ 0.8–1.5 ppm for CH3 and CH2 groups) and thione sulfur (no direct proton signal but inferred via DEPT-135).

- FT-IR : Look for C=S stretching vibrations at 1150–1250 cm⁻¹.

- HPLC : Use a C18 column with methanol/water (70:30) mobile phase to assess purity (>95% by area normalization) .

- Elemental analysis : Match experimental C, H, N, S percentages to theoretical values (e.g., C: ~55%, N: ~17%) .

Intermediate/Advanced Research Questions

How can X-ray crystallography be applied to resolve the crystal structure of this compound, and what challenges arise?

Single-crystal X-ray diffraction using SHELXL software is standard. Key steps:

- Grow crystals via slow evaporation of a saturated ethanol solution.

- Resolve hydrogen bonding (e.g., N–H···S interactions) to confirm the triazinane-thione ring geometry. Challenges include disorder in the octyl chain, which requires anisotropic refinement and constraints . For accurate thermal parameters, collect data at low temperature (100 K) to minimize atomic displacement .

What strategies are effective for evaluating the biological activity of this compound, particularly in antitumor assays?

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations. Compare activity to benzothiazole analogs, noting enhanced lipophilicity from the octyl chain .

- Mechanistic studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) or cell-cycle arrest (propidium iodide).

- Structure-activity relationship (SAR) : Modify the octyl chain length or aryl substituents to correlate hydrophobicity with membrane permeability .

How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Optimize geometry using B3LYP/6-31G(d) basis sets to calculate electrostatic potential surfaces.

- Identify electrophilic centers (e.g., sulfur in thione) prone to alkylation or oxidation.

- Simulate reaction pathways for SN2 mechanisms at the triazinane ring, comparing activation energies for different leaving groups .

Data Analysis and Contradictions

How should researchers reconcile discrepancies between theoretical and experimental spectroscopic data for this compound?

- NMR shifts : If experimental δ values deviate >0.5 ppm from DFT-predicted shifts, check solvent effects (e.g., DMSO vs. CDCl3) or tautomeric equilibria (thione ↔ thiol forms).

- Mass spectrometry : Address unexpected [M+Na]+ adducts by re-evaluating ionization conditions (ESI vs. EI) .

- Crystallographic R-factors : If Rint > 5%, reprocess data with SHELXL using TWINABS for possible twinning .

What experimental factors could lead to variability in bioactivity results across studies?

- Solubility : The octyl chain’s hydrophobicity may reduce aqueous solubility, leading to inconsistent dosing in cell cultures. Use DMSO stock solutions (≤0.1% v/v) to avoid solvent toxicity .

- Assay conditions : Variability in incubation time (24 vs. 48 hours) or serum content (e.g., FBS) alters compound stability and activity. Standardize protocols across replicates .

Advanced Methodological Challenges

How can the stability of this compound be assessed under physiological conditions?

- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 0, 6, 12, and 24 hours.

- Oxidative stability : Expose to H2O2 (1 mM) and track thione → sulfoxide conversion using LC-MS .

What advanced techniques are suitable for studying supramolecular interactions of this compound in host-guest systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.